N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide
Overview
Description
N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide is a bioactive sphingolipid and a cell-permeable analog of naturally occurring ceramides. It has the molecular formula C20H39NO3 and a molecular weight of 341.5 g/mol
Mechanism of Action
C2 L-threo Ceramide (d181/20)
, also known as N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide or N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-acetamide , is a bioactive sphingolipid and a cell-permeable analog of naturally occurring ceramides .
Target of action
The primary target of this compound is the human ABCA1 receptor expressed in CHO cells . It also targets EL4 T cells .
Mode of action
This compound stimulates cholesterol efflux in CHO cells expressing the human ABCA1 receptor when used at a concentration of 10 μM . This efflux is 50% less than that stimulated by c2 ceramide . It also inhibits IL-4 production by 17% in EL4 T cells stimulated with phorbol 12-myristate 13-acetate when used at a concentration of 10 μM .
Biochemical pathways
The compound induces cell cycle arrest in the G0/G1 phase . It also leads to a 7-fold increase in sphingosine accumulation .
Pharmacokinetics
It is known to be soluble in chloroform, dmf, dmso, and ethanol .
Result of action
The compound inhibits the growth of HL-60 leukemia cells . It also stimulates cholesterol efflux, inhibits IL-4 production, induces cell cycle arrest, and increases sphingosine accumulation .
Action environment
The compound’s bioactivity and cell permeability suggest that it may be influenced by the cellular environment .
Biochemical Analysis
Biochemical Properties
C2 L-threo Ceramide (d18:1/2:0) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it stimulates cholesterol efflux in CHO cells expressing the human ABCA1 receptor . This compound also inhibits IL-4 production by 17% in EL4 T cells stimulated with phorbol 12-myristate 13-acetate .
Cellular Effects
C2 L-threo Ceramide (d18:1/2:0) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it induces cell cycle arrest in the G0/G1 phase . It also leads to a 7-fold increase in sphingosine accumulation and inhibits the growth of HL-60 leukemia cells .
Molecular Mechanism
The molecular mechanism of action of C2 L-threo Ceramide (d18:1/2:0) involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide typically involves the reaction of appropriate sphingosine derivatives with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the octadecene chain can be reduced to form a saturated derivative.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex sphingolipids.
Biology: Studied for its role in cell signaling and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cancer and neurodegenerative diseases.
Industry: Utilized in the development of cosmetic products and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
N-Acetylsphingosine: Another bioactive sphingolipid with similar properties.
C2 Ceramide: A cell-permeable analog of ceramides with comparable biological activities
Uniqueness
N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide is unique due to its specific stereochemistry and the presence of both hydroxyl and acetamide functional groups. These features contribute to its distinct biological activities and make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTCBVOJNNKFKC-LOVRKWTRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)NC(=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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